molecular formula C6H12ClNO B2666223 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2197502-05-7

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2666223
CAS No.: 2197502-05-7
M. Wt: 149.62
InChI Key: OVSPRTKNILCJOP-UHFFFAOYSA-N
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Description

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol It is a bicyclic amine derivative, characterized by a unique bicyclo[111]pentane structure, which is known for its rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a methoxy group and an amine group on a highly strained bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-methoxybicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSPRTKNILCJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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